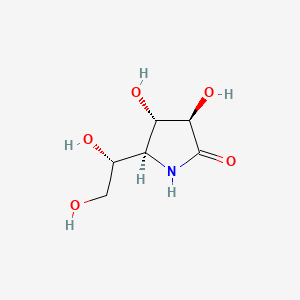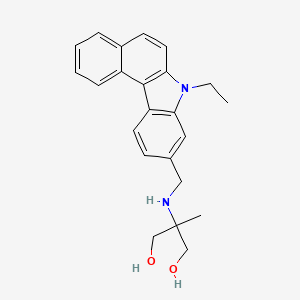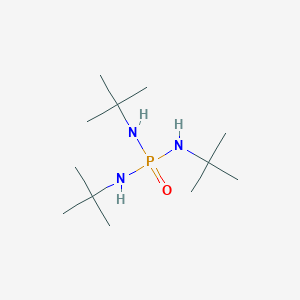
1H-Tetrazole, 5-nitro-, mercury(2+) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Tetrazole, 5-nitro-, mercury(2+) salt is a compound that combines the structural features of tetrazoles and mercury salts. Tetrazoles are synthetic organic heterocyclic compounds with a five-membered ring containing four nitrogen atoms and one carbon atom. The addition of a nitro group at the 5-position and the formation of a mercury(2+) salt make this compound unique. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various applications, including medicinal chemistry and material science .
Métodos De Preparación
The synthesis of 1H-Tetrazole, 5-nitro-, mercury(2+) salt typically involves the following steps:
Synthesis of 5-nitro-1H-tetrazole: This can be achieved through the reaction of sodium azide with nitriles in the presence of catalysts such as zinc salts.
Formation of mercury(2+) salt: The 5-nitro-1H-tetrazole is then reacted with a mercury(2+) salt, such as mercury(II) chloride, under controlled conditions to form the desired compound.
Industrial production methods may involve the use of microwave-assisted synthesis or heterogeneous catalysts to improve yield and efficiency .
Análisis De Reacciones Químicas
1H-Tetrazole, 5-nitro-, mercury(2+) salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include sodium azide, zinc salts, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-Tetrazole, 5-nitro-, mercury(2+) salt has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Tetrazole, 5-nitro-, mercury(2+) salt involves its interaction with molecular targets through coordination bonds. The mercury(2+) ion can form stable complexes with various ligands, while the tetrazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can affect the compound’s biological activity and its ability to act as a catalyst in chemical reactions .
Comparación Con Compuestos Similares
1H-Tetrazole, 5-nitro-, mercury(2+) salt can be compared with other similar compounds, such as:
1H-Tetrazole, 5-nitro-: Lacks the mercury(2+) ion, making it less effective in coordination chemistry.
Mercury(2+) salts: Without the tetrazole ring, these compounds do not have the same bioisosteric properties.
Other tetrazole derivatives: Compounds like 1-phenyl-1H-tetrazole-5-thiol have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its combination of a high nitrogen content tetrazole ring with a mercury(2+) ion, providing distinct chemical and biological properties .
Propiedades
Número CAS |
60345-95-1 |
|---|---|
Fórmula molecular |
C2HgN10O4 |
Peso molecular |
428.68 g/mol |
Nombre IUPAC |
mercury(2+);5-nitro-1,2,3-triaza-4-azanidacyclopenta-2,5-diene |
InChI |
InChI=1S/2CN5O2.Hg/c2*7-6(8)1-2-4-5-3-1;/q2*-1;+2 |
Clave InChI |
GJRZJLOUROYOEO-UHFFFAOYSA-N |
SMILES canónico |
C1(=NN=N[N-]1)[N+](=O)[O-].C1(=NN=N[N-]1)[N+](=O)[O-].[Hg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















